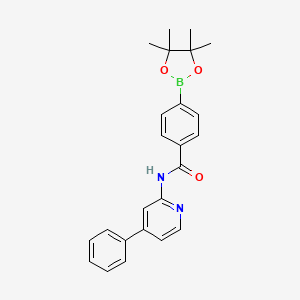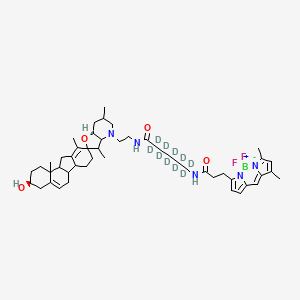
Bodipy Cyclopamine-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bodipy Cyclopamine-d10: is a labeled fluorescent derivative of Cyclopamine. It retains potency in inhibiting sonic hedgehog signaling, with an IC50 value of 150 nM . The compound is primarily used in research settings due to its unique properties, including its ability to act as a fluorescent probe.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bodipy Cyclopamine-d10 involves the conjugation of Cyclopamine with a Bodipy fluorophore. The process typically includes the following steps:
Activation of Cyclopamine: Cyclopamine is first activated using a suitable reagent to introduce a reactive functional group.
Conjugation with Bodipy: The activated Cyclopamine is then reacted with a Bodipy derivative under controlled conditions to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, purification steps, and ensuring the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bodipy Cyclopamine-d10 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the Bodipy moiety.
Substitution: Substitution reactions can occur at specific sites on the Bodipy or Cyclopamine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized Bodipy derivatives, while substitution reactions can introduce new functional groups onto the compound.
Wissenschaftliche Forschungsanwendungen
Bodipy Cyclopamine-d10 has a wide range of applications in scientific research, including:
Chemistry:
Fluorescent Probes: Used as a fluorescent probe in various chemical assays due to its strong fluorescence and photostability.
Biology:
Cell Imaging: Employed in cell imaging studies to visualize cellular processes and structures.
Signal Inhibition: Used to study the inhibition of sonic hedgehog signaling pathways.
Medicine:
Cancer Research: Investigated for its potential in cancer research, particularly in studying the role of sonic hedgehog signaling in cancer progression.
Industry:
Wirkmechanismus
Bodipy Cyclopamine-d10 exerts its effects by inhibiting the sonic hedgehog signaling pathway. The compound binds to the Smoothened receptor, preventing the activation of downstream signaling molecules . This inhibition disrupts the pathway, which is crucial in various developmental processes and has been implicated in cancer .
Vergleich Mit ähnlichen Verbindungen
Cyclopamine: The parent compound, known for its teratogenic effects and ability to inhibit sonic hedgehog signaling.
Bodipy Derivatives: Other Bodipy-based compounds used as fluorescent probes in various applications.
Uniqueness: Bodipy Cyclopamine-d10 is unique due to its dual functionality as both a sonic hedgehog signaling inhibitor and a fluorescent probe. This combination allows for simultaneous inhibition and visualization of biological processes, making it a valuable tool in research .
Eigenschaften
Molekularformel |
C49H70BF2N5O4 |
|---|---|
Molekulargewicht |
852.0 g/mol |
IUPAC-Name |
N-[2-[(3S,7'aR)-3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-2,2,3,3,4,4,5,5,6,6-decadeuterio-6-[3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexanamide |
InChI |
InChI=1S/C49H70BF2N5O4/c1-30-24-44-47(34(5)49(61-44)20-18-39-40-15-11-35-26-38(58)17-19-48(35,6)42(40)28-41(39)33(49)4)55(29-30)23-22-54-45(59)10-8-7-9-21-53-46(60)16-14-36-12-13-37-27-43-31(2)25-32(3)56(43)50(51,52)57(36)37/h11-13,25,27,30,34,38-40,42,44,47,58H,7-10,14-24,26,28-29H2,1-6H3,(H,53,60)(H,54,59)/t30?,34?,38-,39?,40?,42?,44+,47?,48?,49?/m0/s1/i7D2,8D2,9D2,10D2,21D2 |
InChI-Schlüssel |
CQPRECBXTRAUSE-QQKAENRGSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)NCCN1CC(C[C@@H]2C1C(C3(O2)CCC4C5CC=C6C[C@H](CCC6(C5CC4=C3C)C)O)C)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)CCC7=CC=C8N7[B-]([N+]9=C(C=C(C9=C8)C)C)(F)F |
Kanonische SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC(=O)NCCN3CC(CC4C3C(C5(O4)CCC6C7CC=C8CC(CCC8(C7CC6=C5C)C)O)C)C)C=C9[N+]1=C(C=C9C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


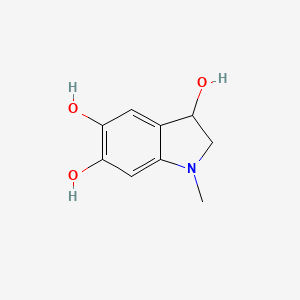

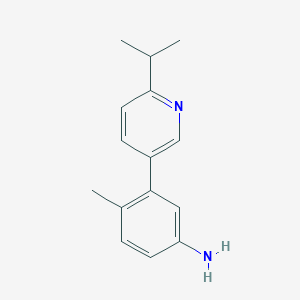
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)

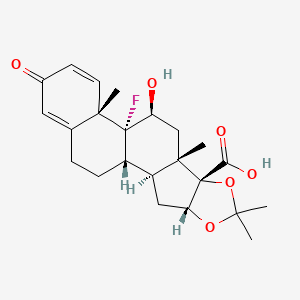
![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
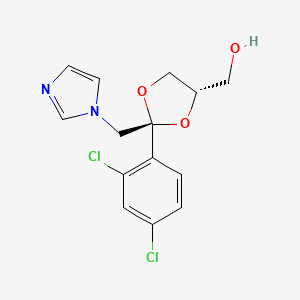
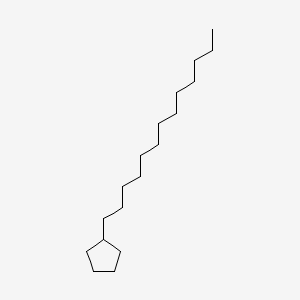
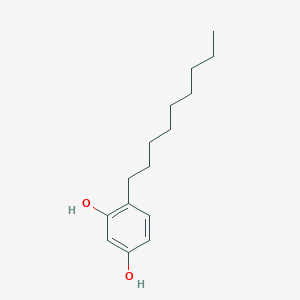
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
